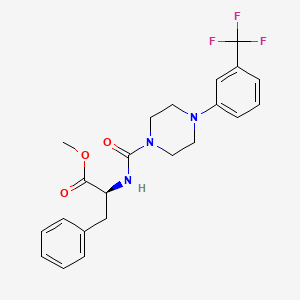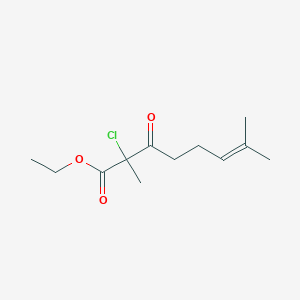
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate is an organic compound with the molecular formula C12H19ClO3. This compound is characterized by the presence of a chloro group, a keto group, and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate typically involves the reaction of ethyl acetoacetate with appropriate chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of amides or thioethers.
Reduction: Formation of ethyl 2-chloro-2,7-dimethyl-3-hydroxyoct-6-enoate.
Oxidation: Formation of ethyl 2-chloro-2,7-dimethyl-3-carboxyoct-6-enoate.
Applications De Recherche Scientifique
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can participate in redox reactions. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of carboxylic acids and alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloroacetoacetate: Similar structure but lacks the additional methyl groups and double bond.
Ethyl 2-chloro-3-oxobutanoate: Similar functional groups but a shorter carbon chain.
Ethyl 2-chloro-2-methyl-3-oxopentanoate: Similar functional groups with a different carbon chain length.
Uniqueness
Ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
918503-21-6 |
|---|---|
Formule moléculaire |
C12H19ClO3 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
ethyl 2-chloro-2,7-dimethyl-3-oxooct-6-enoate |
InChI |
InChI=1S/C12H19ClO3/c1-5-16-11(15)12(4,13)10(14)8-6-7-9(2)3/h7H,5-6,8H2,1-4H3 |
Clé InChI |
ULAQPCVIPKAACO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(=O)CCC=C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


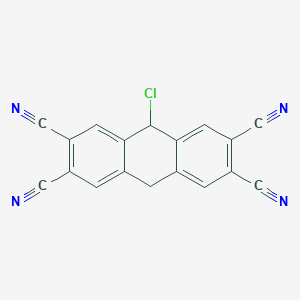
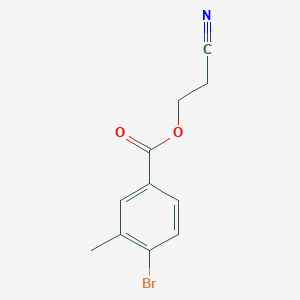
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
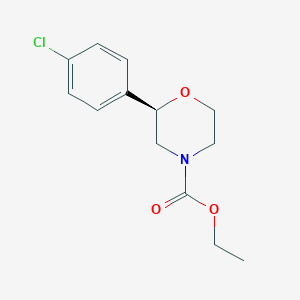
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
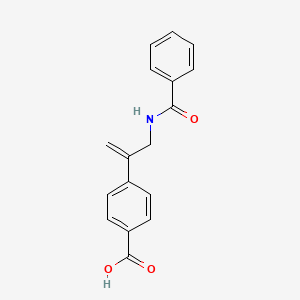
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)

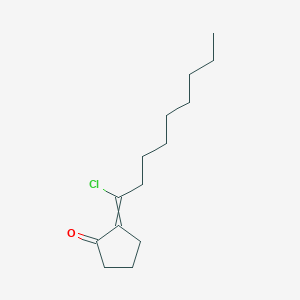
![2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B12627648.png)
![hexyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate](/img/structure/B12627651.png)
